N-methyl-4-phenoxyaniline N-methyl-4-phenoxyaniline
Brand Name: Vulcanchem
CAS No.: 72920-03-7
VCID: VC4690281
InChI: InChI=1S/C13H13NO/c1-14-11-7-9-13(10-8-11)15-12-5-3-2-4-6-12/h2-10,14H,1H3
SMILES: CNC1=CC=C(C=C1)OC2=CC=CC=C2
Molecular Formula: C13H13NO
Molecular Weight: 199.253

N-methyl-4-phenoxyaniline

CAS No.: 72920-03-7

Cat. No.: VC4690281

Molecular Formula: C13H13NO

Molecular Weight: 199.253

* For research use only. Not for human or veterinary use.

N-methyl-4-phenoxyaniline - 72920-03-7

Specification

CAS No. 72920-03-7
Molecular Formula C13H13NO
Molecular Weight 199.253
IUPAC Name N-methyl-4-phenoxyaniline
Standard InChI InChI=1S/C13H13NO/c1-14-11-7-9-13(10-8-11)15-12-5-3-2-4-6-12/h2-10,14H,1H3
Standard InChI Key QQSPSNFFTXUJOU-UHFFFAOYSA-N
SMILES CNC1=CC=C(C=C1)OC2=CC=CC=C2

Introduction

Chemical Structure and Nomenclature

N-Methyl-4-phenoxyaniline features a benzene ring substituted with a methoxy group (OC6H5-\text{O}\text{C}_6\text{H}_5) at the para position relative to an N-methylamino group (NHCH3-\text{NHCH}_3). The IUPAC name is N-methyl-4-phenoxyaniline, while alternative designations include 4-(phenoxy)-N-methylbenzenamine and 72920-03-7 (CAS registry number) .

Structural Insights:

  • Aromatic System: The planar benzene rings facilitate π-π stacking interactions, influencing crystallization behavior .

  • Substituent Effects: The electron-donating phenoxy group increases electron density at the para position, enhancing reactivity in electrophilic substitutions .

  • Tautomerism: The secondary amine can exhibit tautomeric shifts under acidic conditions, though this is less pronounced than in primary anilines .

Synthesis and Manufacturing

Industrial Synthesis

A patented two-step "one-pot" method optimizes yield and purity :

Step 1: Nitration of 2,6-Diisopropylaniline

C12H17N+HNO3H2SO4,110115CC12H16N2O2+H2O\text{C}_{12}\text{H}_{17}\text{N} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4, 110-115^\circ \text{C}} \text{C}_{12}\text{H}_{16}\text{N}_2\text{O}_2 + \text{H}_2\text{O}

Reagents: Toluene/o-xylene solvent, catalytic sulfuric acid, stoichiometric nitric acid (1:1.1–1.3 ratio). The reaction generates 2,6-diisopropyl-4-nitroaniline intermediate .

Step 2: Condensation with Phenol

C12H16N2O2+C6H5OHQuaternary ammonium salt, KOHC19H23NO+H2O\text{C}_{12}\text{H}_{16}\text{N}_2\text{O}_2 + \text{C}_6\text{H}_5\text{OH} \xrightarrow{\text{Quaternary ammonium salt, KOH}} \text{C}_{19}\text{H}_{23}\text{NO} + \text{H}_2\text{O}

Conditions: Reflux (110–112°C), 7–10 hours. Tetrabutylammonium bromide catalyzes nucleophilic aromatic substitution, achieving yields >98% .

Table 1: Synthesis Optimization Parameters

ParameterOptimal ValueEffect on Yield
Nitration Temperature110°CMaximizes mono-nitration
Phenol Equivalents1.5:1Prevents di-substitution
Catalyst Loading0.5–1.1 wt%Enhances reaction rate

Laboratory-Scale Methods

Alternative routes include:

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling of 4-bromophenol with N-methylaniline .

  • Reductive Alkylation: Methylation of 4-phenoxyaniline using formaldehyde and hydrogen gas .

Physicochemical Properties

Table 2: Key Physical Properties

PropertyValueSource
Melting Point55–57°C
Boiling Point140°C (2.25 mmHg)
Density1.0936 g/cm³
Refractive Index1.5300
Water Solubility<1 g/L (20°C)
log P2.36
pKa4.75 ± 0.10

Stability: The compound remains stable under ambient conditions but degrades in the presence of strong oxidizers, releasing nitrogen oxides and carbon monoxide .

Biological Activity and Applications

Anticancer Agents

N-Methyl-4-phenoxyaniline derivatives demonstrate cytotoxicity against lung (A549, H460) and colon (HT29) cancer cell lines. Compound 8e (IC50_{50} = 1.7–3.6 μM) outperforms sorafenib by inhibiting tubulin polymerization .

Mechanism: The phenoxy group enhances membrane permeability, while the N-methyl moiety reduces metabolic deamination .

Neuroimaging Probes

Radiolabeled analogs serve as translocator protein (TSPO) ligands for positron emission tomography (PET). N-Methyl-N-phenyl-2-{[2-(pyridin-2-yl)quinolin-4-yl]oxy}propanamide (22a) exhibits high affinity (Ki=0.10K_i = 0.10 nM) and moderate lipophilicity (clogD=4.18\text{clogD} = 4.18) .

Chitinase Inhibition

As a chitinase inhibitor, N-methyl-4-phenoxyaniline disrupts insect molting by blocking chitin hydrolysis (IC50_{50} = 12 μM in Tribolium castaneum) .

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